An In-depth Technical Guide to H-Phe-Trp-OH: Physicochemical Properties, Synthesis, and Biological Context
An In-depth Technical Guide to H-Phe-Trp-OH: Physicochemical Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-L-Phenylalanyl-L-tryptophan (H-Phe-Trp-OH) is a dipeptide composed of the essential aromatic amino acids L-phenylalanine and L-tryptophan. As an endogenous metabolite, it is a naturally occurring biomolecule resulting from protein catabolism.[1][2] While research into its specific signaling roles is ongoing, its constituent amino acids are precursors to critical neurotransmitters and hormones, placing H-Phe-Trp-OH at a key metabolic junction.[3] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed protocols for its chemical synthesis and purification, and an exploration of its biological context.
Core Properties and Structure
H-Phe-Trp-OH is a dipeptide formed through a peptide bond between the carboxyl group of L-phenylalanine and the amino group of L-tryptophan. The structure features a free N-terminal amine on the phenylalanine residue and a free C-terminal carboxyl group on the tryptophan residue.
Chemical Structure
Caption: 2D structure of H-L-Phenylalanyl-L-tryptophan (H-Phe-Trp-OH).
Physicochemical and Computed Properties
The physicochemical properties of H-Phe-Trp-OH are summarized below. These values are critical for experimental design, including solvent selection for synthesis, purification, and biological assays.
| Property | Value | Reference(s) |
| Identifier | ||
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | [4] |
| CAS Number | 24587-41-5 | [5] |
| Synonyms | Phenylalanyltryptophan, Phe-Trp, FW dipeptide | |
| Molecular Attributes | ||
| Molecular Formula | C₂₀H₂₁N₃O₃ | |
| Molecular Weight | 351.41 g/mol | |
| Appearance | White to off-white solid | |
| Acid-Base Properties | ||
| pKa (α-NH₃⁺) | ~7.5 - 8.5 (Estimated) | |
| pKa (α-COOH) | ~3.0 - 4.0 (Estimated) | |
| Isoelectric Point (pI) | ~5.6 (Estimated) | |
| Solubility | ||
| DMSO | ≥ 100 mg/mL | |
| In vivo formulation ¹ | ≥ 2.5 mg/mL | |
| Computed Properties | ||
| TPSA (Topological Polar Surface Area) | 108.21 Ų | |
| XLogP3 | 1.85 | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 3 |
¹10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline
Experimental Protocols
The synthesis of H-Phe-Trp-OH can be achieved through standard peptide synthesis methodologies, primarily Solid-Phase Peptide Synthesis (SPPS) for ease of purification and Solution-Phase Peptide Synthesis (SPPS) for scalability and intermediate characterization.
Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual Fmoc/tBu-based SPPS approach, which is widely applicable and allows for high purity of the crude product.
Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of H-Phe-Trp-OH.
Methodology:
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Resin Preparation: Swell Rink Amide resin (for a C-terminal amide, or Wang resin for a C-terminal acid) in N,N-Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
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First Amino Acid Coupling (Tryptophan):
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Pre-activate Fmoc-L-Trp(Boc)-OH (3 eq.) with a coupling agent like HBTU/HOBt (3 eq.) or HATU (3 eq.) and a base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.
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Add the activated amino acid solution to the drained resin and agitate for 2-4 hours at room temperature. The Boc group on the tryptophan indole (B1671886) side chain prevents side reactions during cleavage.
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Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
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Washing: Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of tryptophan.
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Washing: Wash the resin with DMF (5x) to remove piperidine.
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Second Amino Acid Coupling (Phenylalanine): Repeat step 2 using Fmoc-L-Phe-OH.
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Final Fmoc Deprotection: Repeat step 5 to deprotect the N-terminus of phenylalanine.
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Cleavage and Global Deprotection:
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Wash the resin with DCM and dry under vacuum.
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Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature. TIS acts as a scavenger to protect the tryptophan side chain.
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Product Isolation: Filter the resin and precipitate the cleaved peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the crude peptide, wash with ether, and dry under vacuum.
Purification via Reverse-Phase HPLC (RP-HPLC)
Methodology:
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Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent, such as a mixture of acetonitrile (B52724) (ACN) and water, or DMSO. Filter the solution through a 0.22 µm syringe filter.
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Chromatography:
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Column: C18 reverse-phase preparative column.
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Mobile Phase A: 0.1% TFA in H₂O.
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Mobile Phase B: 0.1% TFA in ACN.
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Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30-40 minutes is a typical starting point.
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Detection: Monitor absorbance at 220 nm (peptide bond) and 280 nm (aromatic side chains of Phe and Trp).
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Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
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Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
Characterization
1. Mass Spectrometry (MS):
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Technique: Electrospray Ionization (ESI-MS).
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Expected Mass: The protonated molecular ion [M+H]⁺ should be observed at m/z ≈ 352.16.
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Fragmentation (MS/MS): Tandem mass spectrometry will yield characteristic b- and y-ions confirming the sequence. Key expected fragments include the b₂ ion (Phe-Trp) and y₁ ion (Trp).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Solvent: DMSO-d₆ is preferred to observe exchangeable amide and amine protons.
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¹H NMR: Expect characteristic signals in the aromatic region (~7.0-8.0 ppm) for the phenyl and indole rings, α-proton signals (~4.0-5.0 ppm), and β-proton signals (~2.8-3.2 ppm).
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¹³C NMR: Will confirm the presence of 20 unique carbon atoms.
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2D NMR (COSY, HSQC): Used for unambiguous assignment of all proton and carbon signals to verify the structure and connectivity.
Biological Activity and Metabolic Context
While H-Phe-Trp-OH is identified as an endogenous metabolite, specific signaling functions have not been extensively characterized. Its biological relevance is primarily understood through its position as a product of protein breakdown and as a source of its constituent amino acids, which are precursors to vital biomolecules. Research has suggested a potential role as a biomarker in conditions like hepatocellular carcinoma and tic disorders, though the mechanisms are not yet elucidated.
Interestingly, related dipeptides show significant bioactivity. The reverse sequence, H-Trp-Phe-OH, acts as an angiotensin-converting enzyme (ACE) inhibitor, and cyclic dipeptides like Cyclo(-Phe-Trp) exhibit anticancer and neuroprotective properties. This suggests that the specific sequence and conformation (linear vs. cyclic) are critical determinants of biological function.
The primary metabolic fate of H-Phe-Trp-OH involves hydrolysis back into L-phenylalanine and L-tryptophan, which then enter their respective metabolic pathways.
Caption: Metabolic context of H-Phe-Trp-OH and the pathways of its constituent amino acids.
This diagram illustrates that H-Phe-Trp-OH is formed from protein degradation. Upon hydrolysis, it releases L-phenylalanine and L-Tryptophan. L-Phenylalanine is converted via phenylalanine hydroxylase (PAH) to L-tyrosine, a precursor for the synthesis of catecholamines (dopamine, norepinephrine, epinephrine). L-Tryptophan is hydroxylated by tryptophan hydroxylase (TPH) to 5-HTP, the rate-limiting step in the synthesis of serotonin and melatonin.
Conclusion
H-Phe-Trp-OH is a fundamental dipeptide whose direct biological signaling roles are still under investigation. However, its identity as an endogenous metabolite and its position as a precursor to the biologically crucial amino acids L-phenylalanine and L-tryptophan make it a molecule of significant interest. The detailed protocols for synthesis and characterization provided in this guide offer a robust framework for researchers to produce and study this dipeptide, facilitating further exploration into its potential physiological functions and applications in drug development and metabolomics.
